molecular formula C33H34N4O9 B1256479 3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione

3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione

Cat. No.: B1256479
M. Wt: 630.6 g/mol
InChI Key: BPQSCNQWKTWUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione is a natural product found in Actinomadura melliaura with data available.

Scientific Research Applications

1. Structure and Formation Analysis

The title compound, a polycyclic bisanhydro trimer, was studied for its structure and formation in relation to similar compounds. This research sheds light on the geometry and formation mechanisms of complex organic structures like the specified compound (Jircitano et al., 1994).

2. Synthesis and Evaluation for Medical Imaging

Research focused on synthesizing and evaluating derivatives of triazoles as potential ligands for medical imaging, specifically for positron emission tomography (PET). This application is crucial in the development of diagnostic tools in medicine (Majo et al., 2008).

3. Antimicrobial Activity Studies

Studies on novel triazole derivatives have shown that they possess antimicrobial activities against various microorganisms. This research is significant for developing new antimicrobial agents (Bektaş et al., 2007).

4. Caspase-3 Inhibition for Disease Treatment

Research has been conducted on disubstituted 1,2,3-triazoles as potent inhibitors against caspase-3, an enzyme involved in apoptosis. This is particularly relevant in the context of treating diseases like cancer and neurodegeneration (Jiang & Hansen, 2011).

Properties

Molecular Formula

C33H34N4O9

Molecular Weight

630.6 g/mol

IUPAC Name

3-[6-[(5-amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione

InChI

InChI=1S/C33H34N4O9/c1-36-31(41)24-22-14-7-3-5-9-17(14)35-26(22)27-23(25(24)32(36)42)15-8-4-6-10-18(15)37(27)33-29(40)28(39)30(43-2)20(46-33)13-45-21-11-19(38)16(34)12-44-21/h3-10,16,19-21,28-30,33,35,38-40H,11-13,34H2,1-2H3

InChI Key

BPQSCNQWKTWUJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C3C4=CC=CC=C4NC3=C5C(=C2C1=O)C6=CC=CC=C6N5C7C(C(C(C(O7)COC8CC(C(CO8)N)O)OC)O)O

Synonyms

AT 2433-B2
AT2433-B2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 2
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 3
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 4
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 5
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione
Reactant of Route 6
3-[6-[(5-Amino-4-hydroxyoxan-2-yl)oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione

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